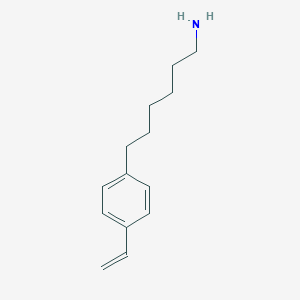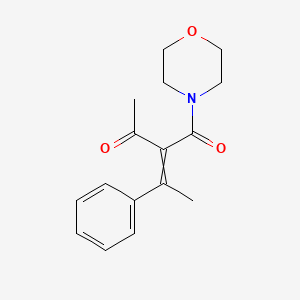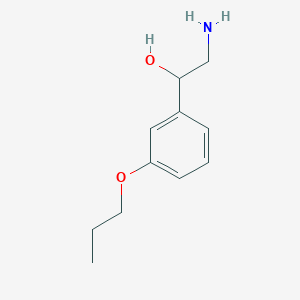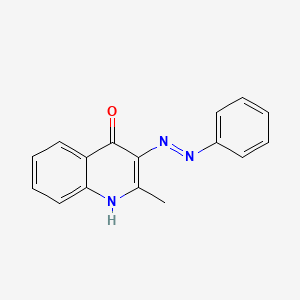
(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine is a chiral compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorophenyl group, an iodomethyl group, and a methyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine typically involves multi-step organic reactionsThe iodomethyl group is then introduced via halogenation, and the final step involves the methylation of the nitrogen atom in the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(4-bromophenyl)-3-(iodomethyl)-1-methylpiperidine
- (3R,4S)-4-(4-fluorophenyl)-3-(iodomethyl)-1-methylpiperidine
- (3R,4S)-4-(4-methylphenyl)-3-(iodomethyl)-1-methylpiperidine
Uniqueness
Compared to similar compounds, (3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine exhibits unique reactivity and biological activity due to the presence of the chlorophenyl group.
Properties
CAS No. |
807342-01-4 |
|---|---|
Molecular Formula |
C13H17ClIN |
Molecular Weight |
349.64 g/mol |
IUPAC Name |
(3R,4S)-4-(4-chlorophenyl)-3-(iodomethyl)-1-methylpiperidine |
InChI |
InChI=1S/C13H17ClIN/c1-16-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13H,6-9H2,1H3/t11-,13+/m0/s1 |
InChI Key |
OCCOPDTVLJQBPD-WCQYABFASA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CI)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CCC(C(C1)CI)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)

![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)

![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)

![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)

